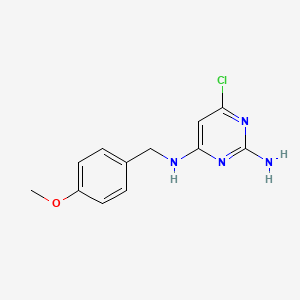
6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its trade name, AG-014699, and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action for 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine involves inhibition of PARP activity. This compound binds to the catalytic domain of PARP, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine has also been found to have other biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). It has also been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine in lab experiments is its specificity for PARP inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool for studying PARP biology. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental systems.
Direcciones Futuras
There are several future directions for research involving 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine. One area of interest is the development of PARP inhibitors for cancer therapy. Several PARP inhibitors, including AG-014699, have shown promising results in clinical trials for the treatment of various types of cancer. Another area of interest is the development of new synthetic methods for 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine, which could improve its yield and solubility. Finally, there is ongoing research into the role of PARP in various biological processes, which could lead to new insights into the mechanisms of DNA repair and cell death.
Métodos De Síntesis
The synthesis method for 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine involves a series of chemical reactions. The starting material is 4-methoxybenzylamine, which is reacted with chloroacetyl chloride to form 6-chloro-N-(4-methoxybenzyl)-2-chloroacetamidopyrimidine. This intermediate is then reacted with ammonia to form 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine. The overall yield for this synthesis method is approximately 35%.
Aplicaciones Científicas De Investigación
6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine has been found to have potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Inhibition of PARP activity can lead to DNA damage and cell death, making it a potential target for cancer therapy.
Propiedades
IUPAC Name |
6-chloro-4-N-[(4-methoxyphenyl)methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-18-9-4-2-8(3-5-9)7-15-11-6-10(13)16-12(14)17-11/h2-6H,7H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZFIUTXXGIPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N~4~-(4-methoxybenzyl)pyrimidine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

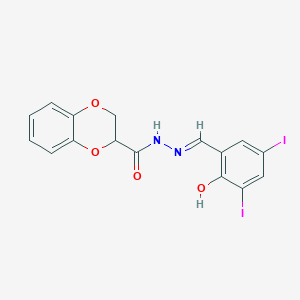
![N-(4-phenyl-2-{4-[(2-thienylcarbonyl)amino]phenyl}-6-quinazolinyl)-2-thiophenecarboxamide](/img/structure/B5974843.png)
![5-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-3-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5974855.png)
![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5974863.png)
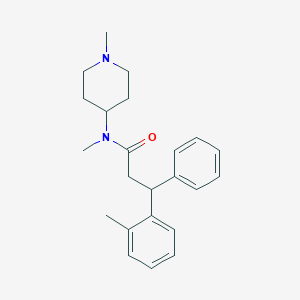
![4-(3-methoxy-4-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974879.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974880.png)
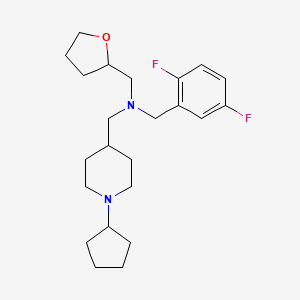
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974890.png)
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)
![2-methoxy-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5974897.png)
![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)
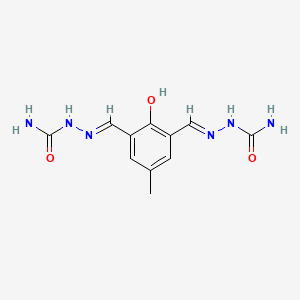
![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)